Azetidine-1-sulfonamide

Medicinal Chemistry Chemical Synthesis Quality Control

Azetidine-1-sulfonamide (CAS 654073-32-2) is the unsubstituted parent scaffold essential for systematic SAR exploration. Its strained four-membered ring and primary sulfonamide group offer a defined starting point for lead optimization, eliminating the pharmacokinetic variability inherent in substituted analogs. Secure this versatile building block for CXCR2 antagonist, antibacterial, and chemical biology programs.

Molecular Formula C3H8N2O2S
Molecular Weight 136.18 g/mol
CAS No. 654073-32-2
Cat. No. B1521258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-1-sulfonamide
CAS654073-32-2
Molecular FormulaC3H8N2O2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1CN(C1)S(=O)(=O)N
InChIInChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7)
InChIKeySTIUWSWFXIBBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-1-sulfonamide (CAS 654073-32-2): A Core Azetidine Sulfonamide Scaffold for Drug Discovery and Chemical Synthesis


Azetidine-1-sulfonamide (CAS 654073-32-2), also known as 1-azetidinesulfonamide, is a heterocyclic sulfonamide featuring a strained four-membered azetidine ring directly bonded to a primary sulfonamide group [1]. This compound is classified as an organic building block, with a molecular formula of C3H8N2O2S and a molecular weight of 136.18 g/mol [1]. It serves as a core scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of more complex bioactive molecules . Its structural features—a small, strained azetidine ring and a primary sulfonamide moiety—make it a versatile platform for subsequent functionalization .

Why Azetidine-1-sulfonamide Cannot Be Casually Substituted: Ring Strain and Primary Sulfonamide Define Its Utility


While many sulfonamides and azetidine derivatives exist, azetidine-1-sulfonamide (CAS 654073-32-2) is unique as an unsubstituted parent scaffold [1]. Its small, strained azetidine ring (with significant ring strain energy) and the presence of a primary sulfonamide group (-SO2NH2) distinguish it from common analogs like N-substituted azetidine sulfonamides or simple acyclic sulfonamides . Substitution at the sulfonamide nitrogen or the azetidine ring profoundly alters the molecule's physicochemical properties, including LogP, hydrogen bonding capacity, and metabolic stability [2]. The unsubstituted nature of this compound provides a defined starting point for medicinal chemists to systematically introduce substituents, allowing for precise SAR studies. Its specific molecular weight (136.18 g/mol) and topological polar surface area (71.8 Ų) are key parameters for lead optimization, and using a substituted analog would introduce different pharmacokinetic liabilities and synthetic challenges [3]. Therefore, substitution without rigorous comparative data risks altering the fundamental properties of the scaffold, potentially leading to a loss of desired activity or the introduction of unforeseen off-target effects.

Quantitative Evidence for Azetidine-1-sulfonamide (CAS 654073-32-2): Comparative Data vs. Closest Analogs


Purity and Specification Benchmarking: Azetidine-1-sulfonamide (95-97%) vs. Alternative Heterocyclic Sulfonamides

Azetidine-1-sulfonamide is commercially available with a standard purity specification of ≥95% (typical range 95-97%), as reported by multiple major chemical suppliers . While this is a common benchmark for research-grade heterocyclic building blocks, it is a critical quantitative parameter for reproducibility in synthesis. For comparison, many substituted azetidine sulfonamides (e.g., N,N-dimethylazetidine-1-sulfonamide) are often supplied at similar purity levels (e.g., 95%) but may require additional purification steps due to synthetic byproducts . The unsubstituted azetidine-1-sulfonamide's purity, combined with its defined molecular weight of 136.17 g/mol and MDL number MFCD18806627, allows for precise stoichiometric calculations in subsequent reactions .

Medicinal Chemistry Chemical Synthesis Quality Control

Physicochemical Property Comparison: LogP and Topological Polar Surface Area (TPSA) of Azetidine-1-sulfonamide vs. Acyclic Sulfonamides

The computed octanol-water partition coefficient (XLogP3-AA) for azetidine-1-sulfonamide is -1.0, and its topological polar surface area (TPSA) is 71.8 Ų [1]. These values are crucial for predicting oral bioavailability and membrane permeability. In contrast, a simple acyclic sulfonamide such as methanesulfonamide has a calculated LogP of approximately -1.1 and a TPSA of 68.2 Ų [2]. The azetidine ring in azetidine-1-sulfonamide contributes to a slightly higher TPSA and a comparable LogP, which may influence its solubility and passive diffusion characteristics compared to linear analogs. These computed properties provide a quantitative basis for selecting the azetidine scaffold when specific physicochemical profiles are required for lead optimization.

Drug Discovery ADME Prediction Medicinal Chemistry

Functional Group Comparison: Primary Sulfonamide (-SO2NH2) in Azetidine-1-sulfonamide vs. Substituted Analogs

Azetidine-1-sulfonamide (CAS 654073-32-2) contains a primary sulfonamide group (-SO2NH2), which is directly bonded to the azetidine ring [1]. This distinguishes it from many commercially available azetidine sulfonamide derivatives, such as N,N-dimethylazetidine-1-sulfonamide, which features a tertiary sulfonamide group (-SO2N(CH3)2) . The primary sulfonamide group in azetidine-1-sulfonamide provides two hydrogen bond donor sites (the NH2 group), a feature absent in the N,N-dimethyl analog . This difference is critical for biological target engagement, as the primary sulfonamide can act as a zinc-binding group in enzyme inhibition (e.g., carbonic anhydrases) or participate in key hydrogen bonding interactions with proteins . The presence of this specific functional group, quantified by its hydrogen bond donor count of 1 (computed), directly impacts its utility as a building block for generating diverse libraries of sulfonamide-containing compounds .

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Procurement and Use Cases for Azetidine-1-sulfonamide (CAS 654073-32-2)


Medicinal Chemistry: Synthesis of Autoimmune Disease and Inflammation Modulators

Azetidine-1-sulfonamide serves as a critical synthetic intermediate for creating more complex sulfonamide derivatives, particularly those targeting autoimmune and inflammatory pathways . Its primary sulfonamide group can be readily alkylated or acylated to generate diverse libraries of N-substituted azetidine sulfonamides, a class of compounds with demonstrated activity as CXCR2 antagonists (e.g., AZD-5069 derivatives) and inhibitors of T-cell activation [1][2]. The unsubstituted scaffold allows for systematic structure-activity relationship (SAR) studies, where each modification can be evaluated for its impact on potency, selectivity, and pharmacokinetics [3].

Antibacterial Drug Discovery: Scaffold for DNA Gyrase and β-Carbonic Anhydrase Inhibitors

The core structure of azetidine-1-sulfonamide is implicated in antibacterial mechanisms, including inhibition of bacterial DNA gyrase and β-carbonic anhydrase . As a parent scaffold, it can be functionalized to create novel antibiotics targeting Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii [1][2]. The unsubstituted sulfonamide group is a known zinc-binding motif for carbonic anhydrases, making this scaffold a valuable starting point for fragment-based drug design (FBDD) and structure-based optimization against these bacterial enzymes [3].

Chemical Biology: Azetidine Ring as a Conformational Constraint and Metabolic Probe

The strained four-membered azetidine ring in azetidine-1-sulfonamide introduces conformational rigidity and unique metabolic stability compared to acyclic sulfonamides . This property is exploited in chemical biology to probe the effects of conformation on target binding and to improve the metabolic stability of peptide mimetics or other bioactive compounds [1]. The azetidine ring is also a bioisostere for other small rings and can modulate physicochemical properties like LogP and TPSA, as evidenced by the computed values for this scaffold [2].

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